molecular formula C6H12ClNO B13012249 trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride

trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride

Cat. No.: B13012249
M. Wt: 149.62 g/mol
InChI Key: KSIVBRSOHYOUPY-KGZKBUQUSA-N
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Description

Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride: is a bicyclic amine compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride typically involves the following steps:

    Formation of the Oxirane Ring: The initial step often involves the formation of the oxirane ring through an epoxidation reaction. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) on a suitable alkene precursor.

    Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be done using a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert an alkene into a cyclopropane.

    Amination: The final step is the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction where an appropriate amine is introduced to the bicyclic structure.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting the amine to an amide.

Major Products

    Oxidation: N-oxides.

    Reduction: Diols.

    Substitution: Amides, carbamates, and other derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving amine oxidases and epoxide hydrolases.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its bicyclic structure can impart unique binding properties to target proteins.

Industry

In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules, while the amine group can form hydrogen bonds and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • trans-3-Oxabicyclo[3.1.0]hexane-6-amine
  • cis-3-Oxabicyclo[3.1.0]hexane-6-methylamine
  • trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine

Uniqueness

Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride is unique due to its specific stereochemistry and the presence of both an oxirane and a cyclopropane ring. This combination of features is not commonly found in other compounds, making it a valuable scaffold for the development of new chemical entities.

This detailed overview provides a comprehensive understanding of trans-3-Oxabicyclo[310]hexane-6-methylamine hydrochloride, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6H,1-3,7H2;1H/t5-,6-;/m1./s1

InChI Key

KSIVBRSOHYOUPY-KGZKBUQUSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C2CN)CO1.Cl

Canonical SMILES

C1C2C(C2CN)CO1.Cl

Origin of Product

United States

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